molecular formula C18H20N2O4S B2550601 N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-ethoxybenzamide CAS No. 899953-21-0

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-ethoxybenzamide

Cat. No.: B2550601
CAS No.: 899953-21-0
M. Wt: 360.43
InChI Key: MASWSUDCNVFGQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-ethoxybenzamide” is a complex organic compound. The compound likely contains an isothiazolidine ring, which is a five-membered ring containing sulfur and nitrogen . This ring is also likely to be a 1,1-dioxide, indicating the presence of two oxygen atoms. The compound also appears to contain a benzamide group, which consists of a benzene ring attached to an amide group .


Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its name. It likely contains a phenyl ring (a variant of a benzene ring) attached to an isothiazolidine ring via a nitrogen atom. The isothiazolidine ring is likely a 1,1-dioxide, and the phenyl ring is likely substituted with a benzamide group .

Scientific Research Applications

Antimicrobial Activity

  • A study by Desai et al. (2013) synthesized and screened a series of compounds similar to "N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-ethoxybenzamide" for antimicrobial activity. They found these compounds effective against various Gram-positive and Gram-negative bacteria, as well as several fungal strains. This suggests potential therapeutic applications in treating bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Synthesis and Biological Activity

  • Patel and Dhameliya (2010) worked on the synthesis of related compounds and evaluated their antibacterial and antifungal activities. Preliminary results indicated that some of these compounds exhibited promising antibacterial properties, pointing towards their potential as antimicrobials (Patel & Dhameliya, 2010).

Fluorobenzamides and Antimicrobial Analogs

  • Desai et al. (2013) also synthesized 5-arylidene derivatives bearing fluorine atoms, showing significant antimicrobial activity. The presence of a fluorine atom was found to be crucial in enhancing this activity (Desai, Rajpara, & Joshi, 2013).

Polymer Synthesis

  • Butt et al. (2005) reported the synthesis of new diamines, including 4-aminobenzamide derivatives, and their polymerization. These polymers showed solubility in organic solvents and thermal stability, suggesting their potential in material science applications (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Synthesis of Quinazolinones

  • Hikawa et al. (2012) developed a method for synthesizing 4-phenylquinazolinones, which involved a domino reaction of o-aminobenzamides. This process has implications for the development of new chemical compounds (Hikawa, Ino, Suzuki, & Yokoyama, 2012).

Properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-2-24-17-7-4-3-6-16(17)18(21)19-14-8-10-15(11-9-14)20-12-5-13-25(20,22)23/h3-4,6-11H,2,5,12-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASWSUDCNVFGQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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